

Application Notes and Protocols: Lanthanum Oxalate in Solid Oxide Fuel Cell (SOFC) Applications

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Compound of Interest

Compound Name: *Lanthanum oxalate*

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Introduction

Lanthanum oxalate serves as a critical precursor in the synthesis of advanced ceramic materials for Solid Oxide Fuel Cell (SOFC) applications. Its primary role is in the formation of perovskite-type oxides, which are essential components of SOFC cathodes and electrolytes. The use of **lanthanum oxalate**, particularly through the oxalate co-precipitation method, offers several advantages, including the potential for producing fine, homogenous powders with controlled stoichiometry. This, in turn, can lead to enhanced performance and stability of SOFC components.

These application notes provide detailed protocols for the synthesis of key SOFC materials using **lanthanum oxalate** as a precursor, including Lanthanum Strontium Manganite (LSM) and Lanthanum Strontium Cobalt Ferrite (LSCF) cathodes, as well as doped lanthanum gallate-based electrolytes. The protocols are based on established methodologies in the field and are supplemented with characterization techniques and expected performance metrics.

Key Applications of Lanthanum Oxalate in SOFCs

Lanthanum oxalate is a versatile precursor for a variety of SOFC materials:

- Cathode Materials: It is extensively used in the synthesis of perovskite cathode materials such as:
 - Lanthanum Strontium Manganite (LSM): A widely used cathode material for high-temperature SOFCs (operating at 750 °C and higher) with zirconia-based electrolytes, known for its good catalytic activity for oxygen reduction and chemical stability.
 - Lanthanum Strontium Cobalt Ferrite (LSCF): A mixed ionic-electronic conductor (MIEC) suitable for intermediate-temperature SOFCs (IT-SOFCs), offering high electrochemical performance.
- Electrolyte Materials: **Lanthanum oxalate** is a precursor for doped lanthanum gallate (e.g., LSGM - Strontium and Magnesium-doped Lanthanum Gallate) and lanthanum silicate-based electrolytes, which exhibit high ionic conductivity at intermediate temperatures.

The oxalate co-precipitation method is a common synthesis route that utilizes **lanthanum oxalate**. This technique allows for the simultaneous precipitation of multiple metal cations as oxalates, leading to a homogenous mixture of precursors. Subsequent calcination of this oxalate precursor mixture results in the formation of the desired complex oxide with a uniform distribution of elements.

Experimental Protocols

Protocol 1: Synthesis of Lanthanum Strontium Manganite (LSM) via Oxalate Co-precipitation

This protocol describes the synthesis of $\text{La}_{0.8}\text{Sr}_{0.2}\text{MnO}_3$ (LSM-20) powder, a common cathode material, using the oxalate co-precipitation method.

Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$)
- Manganese(II) nitrate tetrahydrate ($\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)

- Ammonium hydroxide (NH_4OH) solution
- Ethanol
- Deionized water

Procedure:

- Precursor Solution Preparation:
 - Prepare separate aqueous solutions of lanthanum nitrate, strontium nitrate, and manganese nitrate in stoichiometric amounts (e.g., for $\text{La}_{0.8}\text{Sr}_{0.2}\text{MnO}_3$).
 - Mix the nitrate solutions together in a beaker with deionized water and stir until fully dissolved.
- Precipitation:
 - Prepare an aqueous solution of oxalic acid.
 - Slowly add the oxalic acid solution to the mixed metal nitrate solution under vigorous stirring.
 - Adjust the pH of the solution to a value between 2 and 9 using ammonium hydroxide to ensure complete precipitation of the metal oxalates.^[1]
 - Continue stirring for several hours to allow the precipitate to age.
- Washing and Drying:
 - Filter the precipitate using a Buchner funnel.
 - Wash the precipitate several times with deionized water and then with ethanol to remove any residual nitrates and other impurities.
 - Dry the resulting oxalate precursor powder in an oven at approximately 80-100 °C overnight.

- Calcination:
 - Place the dried precursor powder in an alumina crucible.
 - Calcine the powder in a furnace in air. A typical calcination profile involves heating to a temperature between 800 °C and 1200 °C for 2-4 hours.^[2] The thermal decomposition of the mixed oxalates will form the desired LSM perovskite phase.

Protocol 2: Synthesis of Lanthanum Strontium Cobalt Ferrite (LSCF) via Oxalate Co-precipitation

This protocol outlines the synthesis of $\text{La}_{0.6}\text{Sr}_{0.4}\text{Co}_{0.2}\text{Fe}_{0.8}\text{O}_{3-\delta}$ (LSCF-6428), a widely used cathode material for IT-SOFCs.

Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Strontium nitrate ($\text{Sr}(\text{NO}_3)_2$)
- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Ammonium hydroxide (NH_4OH) solution or ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$)
- Ethanol
- Deionized water

Procedure:

- Precursor Solution Preparation:
 - Dissolve stoichiometric amounts of lanthanum nitrate, strontium nitrate, cobalt nitrate, and iron nitrate in deionized water.

- Precipitation:
 - Prepare a solution of the precipitating agent (oxalic acid or ammonium carbonate).
 - Add the precipitating agent solution dropwise to the mixed metal nitrate solution under constant, vigorous stirring at a controlled temperature (e.g., 80 °C).[1]
 - Control the pH of the solution, typically in the range of 7-9, by adding ammonium hydroxide.[1]
- Washing and Drying:
 - Filter the co-precipitated precursor.
 - Wash the precursor thoroughly with deionized water to remove byproducts, followed by a final wash with ethanol.
 - Dry the precursor powder at around 80 °C for several hours.
- Calcination:
 - Calcine the dried precursor in air at a temperature between 900 °C and 1100 °C for 1-4 hours to obtain the single-phase LSCF perovskite structure.[3]

Characterization of Synthesized Powders

The synthesized powders should be characterized to ensure the desired properties for SOFC applications.

- Phase Analysis (X-ray Diffraction - XRD): To confirm the formation of the desired single-phase perovskite structure and to identify any secondary phases.
- Morphology and Particle Size Analysis (Scanning Electron Microscopy - SEM): To observe the particle size, shape, and degree of agglomeration.
- Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): To determine the decomposition temperature of the oxalate precursors and the

optimal calcination temperature. The thermal decomposition of **lanthanum oxalate** to lanthanum oxide typically occurs in the range of 600-800°C.[4][5]

- Surface Area Analysis (Brunauer-Emmett-Teller - BET): To measure the specific surface area of the powders, which is crucial for catalytic activity.

Data Presentation

The following tables summarize typical quantitative data for SOFC cathode materials synthesized via oxalate co-precipitation.

Table 1: Physical Properties of Oxalate-Derived SOFC Cathode Powders

Material	Synthesis Method	pH	Calcination Temperature (°C)	Average Particle Size	Crystallite Size (nm)
LSCF	Modified Oxalate	7	1200	~3 µm	-
LSCF	Co-precipitation	-	1000	90 nm	~10
LSCF	Co-precipitation	-	1100	-	~13

Data compiled from multiple sources.[1][3]

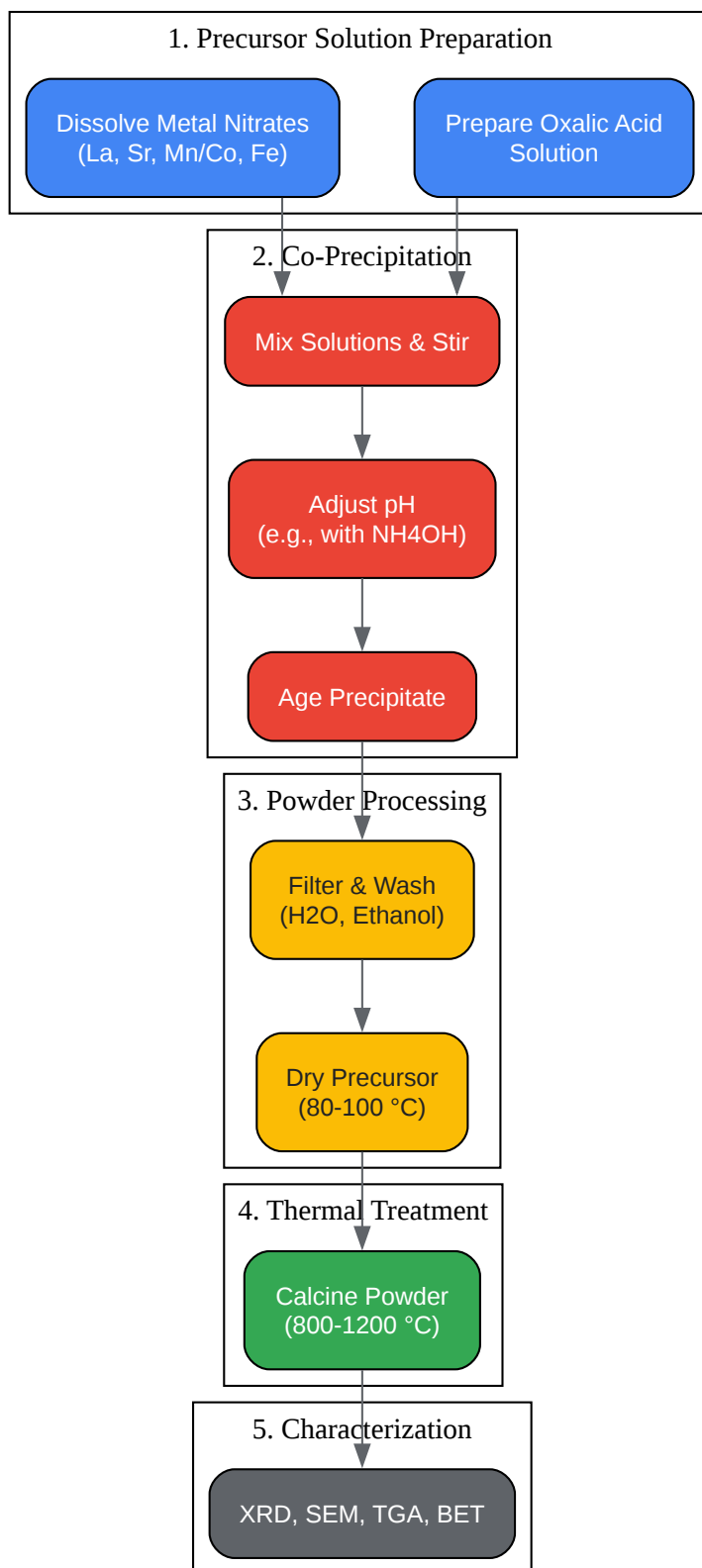
Table 2: Electrochemical Performance of SOFCs with Oxalate-Derived Cathodes

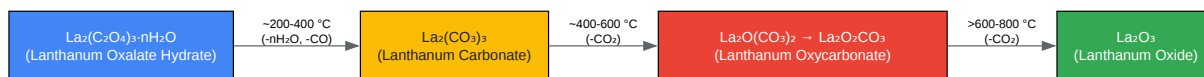
Cathode Material	Electrolyte	Operating Temperature (°C)	Polarization Resistance (Ω·cm²)	Electrical Conductivity (S/cm)	Peak Power Density (mW/cm²)
LSCF	GDC	650	4.02 - 7.46	~950	-
LSCF	YSZ	800	0.76	-	-

Data compiled from multiple sources.[1][6]

Visualizations

Experimental Workflow for SOFC Cathode Synthesis via Oxalate Co-precipitation





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